Sundaicumone A
Description
Sundaicumone A is a flavonol derivative isolated from the leaves of Calophyllum sundaicum, a plant species within the genus Calophyllum (Clusiaceae family) . Structurally, it is characterized by a 3-propylpropanoyl group attached to its flavonol backbone, distinguishing it from other flavonoid derivatives in the same genus. This compound is part of a broader class of secondary metabolites in Calophyllum species, which are renowned for their diverse bioactivities, including antiviral, cytotoxic, and anti-inflammatory properties . This compound (compound 131) and its analog Sundaicumone B (compound 132) were first reported in phytochemical studies focusing on bioactive constituents of tropical plants .
Properties
Molecular Formula |
C32H50O9 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
3-[(1S,3S,8S,10R)-10-(2,3-dihydroxy-3-methylbutyl)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-8-(2-methylbutanoyl)-7,12-dioxo-4-oxatricyclo[6.3.1.01,5]dodec-5-en-6-yl]hexanoic acid |
InChI |
InChI=1S/C32H50O9/c1-10-12-18(13-22(34)35)23-25(37)32(24(36)17(3)11-2)27(38)31(16-21(30(8,9)40)41-26(23)31)15-19(28(32,4)5)14-20(33)29(6,7)39/h17-21,33,39-40H,10-16H2,1-9H3,(H,34,35)/t17?,18?,19-,20?,21-,31-,32-/m0/s1 |
InChI Key |
YSPKJELXBZCMBB-WVXYZUOBSA-N |
Isomeric SMILES |
CCCC(CC(=O)O)C1=C2[C@]3(C[C@@H](C([C@@](C1=O)(C3=O)C(=O)C(C)CC)(C)C)CC(C(C)(C)O)O)C[C@H](O2)C(C)(C)O |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C3(CC(C(C(C1=O)(C3=O)C(=O)C(C)CC)(C)C)CC(C(C)(C)O)O)CC(O2)C(C)(C)O |
Synonyms |
sundaicumone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Sundaicumone A shares structural and functional similarities with several flavonoid and terpenoid derivatives isolated from Calophyllum species. Below is a detailed comparison with key analogs:
Structural Comparison
Key Observations :
- This compound and Enervosanone both belong to the flavonol class but differ in substituents: this compound’s 3-propylpropanoyl group contrasts with Enervosanone’s oxepin ring .
- Unlike glycosides such as Myricetin-7-glucoside and Calophymembranside C , this compound lacks sugar moieties, which may influence its bioavailability and bioactivity .
Functional Comparison
Key Observations :
- While this compound exhibits cytotoxic and antimicrobial activities, its mechanism remains less defined compared to well-studied analogs like Calanolides, which target HIV reverse transcriptase .
- Soulattrone A and Inophyllum B demonstrate specificity against malaria parasites and cancer cells, respectively, highlighting functional diversity within the genus .
Pharmacological Potential
- Structural Novelty: The 3-propylpropanoyl group in this compound is rare among Calophyllum flavonols, suggesting unique interactions with biological targets .
Q & A
Q. How can researchers ensure reproducibility when replicating this compound studies from literature?
- Methodological Answer : Request raw data/code from original authors via repositories (e.g., Zenodo, Figshare). Replicate experiments using identical reagents (e.g., Sigma-Aldlot batch numbers) and equipment calibration. Document deviations in a lab notebook with version-controlled metadata .
Tables for Methodological Reference
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